molecular formula C8F14O4 B8344003 Bis(heptafluorobutyryl)peroxide CAS No. 336-64-1

Bis(heptafluorobutyryl)peroxide

Cat. No. B8344003
Key on ui cas rn: 336-64-1
M. Wt: 426.06 g/mol
InChI Key: JUTIIYKOQPDNEV-UHFFFAOYSA-N
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Patent
US07112314B2

Procedure details

A round-bottom flask is charged with 50 ml of CFC-113 and 2.0 g of sodium percarbonate (13 mmoles or 19 mmoles of H2O2 equivalent). After chilling the contents of the flask to 0° C., 3.73 ml of heptafluorobutyryl chloride (25 mmoles) is added and the resulting slurry is stirred magnetically for 3.3 hours. The reaction mixture is filtered through a pad of Drierite® on glass wool, washing through with fresh CFC-113, an operation assumed to remove any unreacted percarbonate and any free H2O2. The filtrate, now measuring 45 ml in volume, is found to be 0.10 M in peroxide for a 37% yield based on starting heptafluorobutyryl chloride. In order to make sure that all of the sodium percarbonate and hydrogen peroxide has been removed by filtration through Drierite®, the peroxide solution is washed three times with 45–50 ml of water. On retitration, the solution is found to still be 0.10 M in peroxide.
Quantity
3.73 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])([O-:3])=O.[C:5]([O-:8])([O-])=[O:6].OO.OO.OO.[Na+].[Na+].[Na+].[Na+].[F:19][C:20]([F:31])([C:27]([F:30])([F:29])[F:28])[C:21]([F:26])([F:25])C(Cl)=O>C(Cl)(F)(F)C(Cl)(Cl)F>[F:31][C:20]([F:19])([C:27]([F:28])([F:29])[F:30])[C:21]([F:25])([F:26])[C:1]([O:4][O:8][C:5](=[O:6])[C:21]([F:26])([F:25])[C:20]([F:31])([F:19])[C:27]([F:30])([F:29])[F:28])=[O:3] |f:0.1.2.3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
3.73 mL
Type
reactant
Smiles
FC(C(C(=O)Cl)(F)F)(C(F)(F)F)F
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C(F)(Cl)Cl)(F)(F)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting slurry is stirred magnetically for 3.3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of Drierite® on glass wool
WASH
Type
WASH
Details
washing through with fresh CFC-113
CUSTOM
Type
CUSTOM
Details
to remove any unreacted percarbonate
CUSTOM
Type
CUSTOM
Details
has been removed by filtration through Drierite®
WASH
Type
WASH
Details
the peroxide solution is washed three times with 45–50 ml of water

Outcomes

Product
Details
Reaction Time
3.3 h
Name
Type
Smiles
FC(C(C(=O)OOC(C(C(C(F)(F)F)(F)F)(F)F)=O)(F)F)(C(F)(F)F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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